An In-depth Technical Guide to the Physical Properties of 4-Ethyl-1H-pyrazol-3-amine Oxalate
An In-depth Technical Guide to the Physical Properties of 4-Ethyl-1H-pyrazol-3-amine Oxalate
Foreword: Navigating the Known and the Unknown
In the landscape of drug discovery and development, the precise characterization of novel chemical entities is the bedrock upon which all subsequent research is built. 4-Ethyl-1H-pyrazol-3-amine, particularly as its oxalate salt, presents itself as a molecule of interest, likely as an intermediate or a scaffold for more complex bioactive compounds.[1] However, a comprehensive, publicly available dataset of its physical properties is sparse. This guide, therefore, adopts a dual-purpose structure. It consolidates the available information while simultaneously providing robust, field-proven methodologies for the empirical determination of its key physicochemical characteristics. This document is designed not as a static data sheet, but as a dynamic laboratory handbook for the research scientist. It explains not just what to measure, but why specific experimental choices are critical for generating reliable and reproducible data.
Molecular Identity and Structure
The foundational step in characterizing any compound is to establish its precise molecular identity. 4-Ethyl-1H-pyrazol-3-amine oxalate is an acid salt formed by the reaction of the heterocyclic amine, 4-Ethyl-1H-pyrazol-3-amine, with the dicarboxylic acid, oxalic acid.
Molecular Formula: C₇H₁₁N₃O₄[2] Molecular Weight: 201.18 g/mol [2]
The structure consists of the 4-Ethyl-1H-pyrazol-3-amine cation and the oxalate dianion. The protonation is expected to occur at the most basic site of the pyrazole derivative. While the endocyclic nitrogen atoms and the exocyclic amino group all possess lone pairs, the specific site of protonation can influence the molecule's hydrogen bonding capabilities and crystal packing.
It is crucial to address a notable ambiguity in the public domain regarding the CAS Registry Number for this compound. Some sources associate CAS No. 43024-15-3 with the oxalate salt, while others link it to the free base.[1][3] A distinct CAS No. 1010800-27-7 has also been assigned specifically to the oxalate salt.[2] Researchers are advised to verify the identity of their material via analytical characterization rather than relying solely on the stated CAS number.
Tautomerism in the Pyrazole Core
A key structural feature of N-unsubstituted pyrazoles is annular tautomerism. The proton on the nitrogen can rapidly exchange between the N1 and N2 positions.[4][5] This dynamic equilibrium is a critical consideration for spectroscopic analysis, as it can lead to averaged signals in solution-state NMR, potentially complicating structural elucidation.[4][5]
Core Physical Properties: A Data-Driven Approach
The physical properties of an active pharmaceutical ingredient (API) or intermediate are critical determinants of its behavior in formulation, manufacturing, and biological systems.[6] This section presents the available data for 4-Ethyl-1H-pyrazol-3-amine oxalate and provides protocols for its experimental verification and determination.
Summary of Known and Predicted Physical Properties
| Property | Reported or Predicted Value | Remarks |
| Appearance | Colorless crystalline powder or crystal.[1] | Visual inspection is the first step in characterization. The material should be a free-flowing solid. |
| Molecular Formula | C₇H₁₁N₃O₄ | Corresponds to the 1:1 oxalate salt. |
| Molecular Weight | 201.18 g/mol [2] | Calculated from the molecular formula. |
| Melting Point | Data not available. | A sharp melting point is a primary indicator of purity.[7] Its determination is a priority. |
| Solubility | Conflicting reports: "Slightly soluble in water" vs. "can be dissolved in water...also soluble in...ethanol, ether and ketone".[1] | Amine salts are generally expected to have enhanced aqueous solubility over the free base and limited solubility in non-polar organic solvents.[8] Experimental determination is essential. |
| Density | 1.156 ± 0.06 g/cm³ (Predicted for free base)[1] | This is a predicted value for the free amine, not the oxalate salt. Experimental value for the salt is needed. |
| Boiling Point | 307.2 ± 22.0 °C (Predicted for free base)[1] | As a salt, the compound is expected to decompose at high temperatures rather than boil. |
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, step-by-step methodologies for determining the essential physical properties of 4-Ethyl-1H-pyrazol-3-amine oxalate.
Melting Point Determination (Capillary Method)
Causality: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the range, making this a fundamental test of purity.[7]
Methodology:
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Sample Preparation: Ensure the sample is completely dry. Finely crush a small amount of the crystalline solid into a powder.
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Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 1-2 mm.
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Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp or DigiMelt).
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Rapid Determination (Optional but Recommended): Heat the sample rapidly (e.g., 10-20 °C/min) to find an approximate melting range. This saves time in the subsequent accurate determination.
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Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Prepare a fresh capillary. Heat at a slow, controlled rate (1-2 °C/min).
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Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.
Thermodynamic Solubility Determination
Causality: Thermodynamic or equilibrium solubility represents the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions at a specific temperature.[6] It is a critical parameter for predicting oral absorption and designing liquid formulations. The "shake-flask" method is the gold standard for this determination.
Methodology Workflow:
Sources
- 1. chembk.com [chembk.com]
- 2. cenmed.com [cenmed.com]
- 3. 43024-15-3|4-Ethyl-1H-pyrazol-3-amine|BLD Pharm [bldpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. Styrylpyrazoles: Properties, Synthesis and Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
